

Molecular Structure and Expected Vibrational Modes

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Compound of Interest

Compound Name: 1,1-Dimethoxypropane

Cat. No.: B011042

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1,1-Dimethoxypropane, with the chemical formula $C_5H_{12}O_2$, is the dimethyl acetal of propanal. Its structure features a central carbon atom bonded to a hydrogen, an ethyl group ($-CH_2CH_3$), and two methoxy groups ($-OCH_3$). The key functional groups that give rise to characteristic IR absorptions are the C-H bonds of the alkyl groups and the complex C-O-C-O-C acetal linkage.

The primary vibrational modes expected in the IR spectrum include:

- C-H Stretching: Vibrations from the methyl (CH_3) and methylene (CH_2) groups.
- C-H Bending: Deformation vibrations (scissoring, rocking, wagging, twisting) from the alkyl chains.
- C-O Stretching: Characteristic strong absorptions from the acetal moiety, which are often complex.

Unlike ethers which show a single strong C-O stretching band, acetals display a series of strong bands due to the coupled stretching vibrations of the C-O-C-O-C system.^{[1][2]}

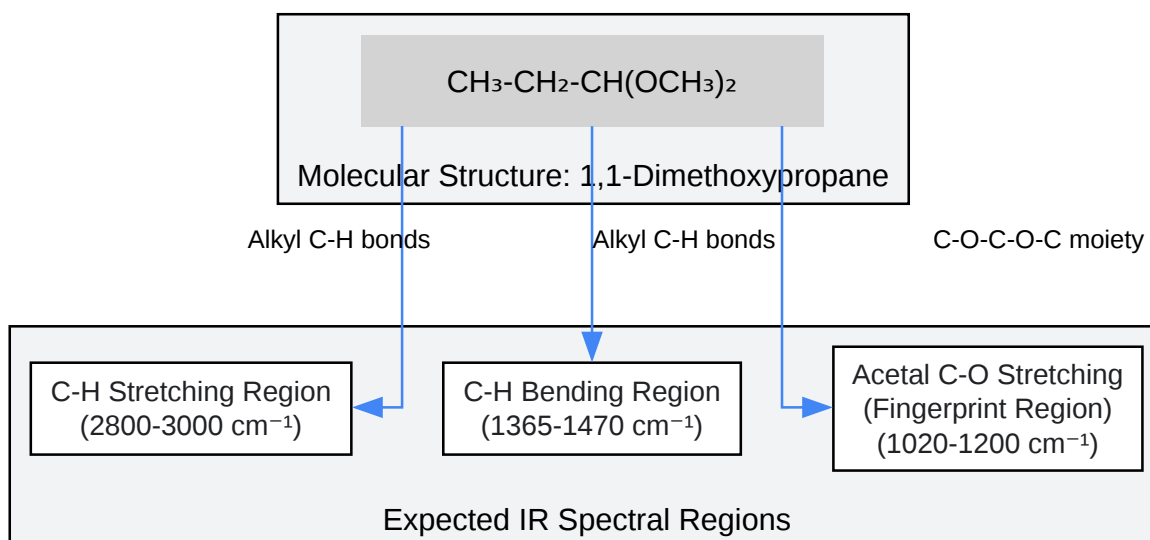


Diagram 1: Structural Correlation with IR Regions for 1,1-Dimethoxypropane

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Diagram 1: Structural Correlation with IR Regions for **1,1-Dimethoxypropane**

Quantitative Infrared Spectroscopy Data

The following table summarizes the characteristic absorption bands expected for **1,1-dimethoxypropane**. These wavenumbers are based on typical values for alkanes and the specific, complex patterns observed for acetals.^{[2][3]}

Wavenumber Range (cm ⁻¹)	Intensity	Vibrational Mode Assignment	Functional Group
2950-3000	Strong	Asymmetric C-H Stretch	-CH ₃ , -CH ₂
2850-2950	Strong	Symmetric C-H Stretch	-CH ₃ , -CH ₂
1450-1470	Variable	C-H Scissoring/Bending	-CH ₂
1365-1385	Variable	C-H Bending	-CH ₃
1158-1190	Strong	Asymmetric C-O-C Stretch	Acetal Moiety
1124-1143	Strong	Asymmetric C-O-C Stretch	Acetal Moiety
1110	Strong	Perturbed C-H Deformation	Acetal Moiety
1063-1098	Strong	Symmetric C-O-C Stretch	Acetal Moiety
1038-1056	Strong	Symmetric C-O-C Stretch	Acetal Moiety

Table 1: Summary of Characteristic IR Absorption Bands for **1,1-Dimethoxypropane**.

The region between 1200 cm⁻¹ and 1020 cm⁻¹ is particularly significant for identifying acetals. This "fingerprint" region contains five characteristic strong bands resulting from the complex coupled vibrations of the C-O-C-O-C linkage, distinguishing it from simpler ethers.[\[1\]](#)[\[2\]](#)

Experimental Protocol: FTIR-ATR Analysis

This section details a standard methodology for obtaining the infrared spectrum of a liquid sample like **1,1-dimethoxypropane** using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

3.1. Instrumentation and Materials

- Spectrometer: FTIR Spectrometer (e.g., Thermo Fisher Nicolet iS50, PerkinElmer Spectrum Two) capable of scanning the mid-IR range (4000-400 cm^{-1}).
- Accessory: Diamond or Germanium ATR crystal.
- Sample: **1,1-Dimethoxypropane** (liquid).
- Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

3.2. Procedure

- Background Spectrum Acquisition:
 - Ensure the ATR crystal surface is clean by wiping it with a solvent-moistened wipe followed by a dry wipe.
 - Lower the ATR press to ensure no sample is present.
 - Acquire a background spectrum. This scan measures the ambient atmosphere (H_2O , CO_2) and the instrument's response, which will be subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm^{-1} .
- Sample Application:
 - Lift the ATR press.
 - Using a pipette, place one or two drops of **1,1-dimethoxypropane** onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
- Sample Spectrum Acquisition:
 - Carefully lower the press to ensure good contact between the liquid sample and the ATR crystal.
 - Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm^{-1} resolution). The instrument software will automatically ratio the

sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

- Data Processing and Analysis:
 - Perform baseline correction and ATR correction (if required by the software) to ensure a flat baseline and accurate peak positions.
 - Use the peak-picking tool to identify the wavenumbers of major absorption bands.
 - Compare the obtained peak positions with the reference data in Table 1 to confirm the identity and purity of the sample.
- Cleaning:
 - Thoroughly clean the ATR crystal and press with isopropanol or ethanol to remove all traces of the sample.

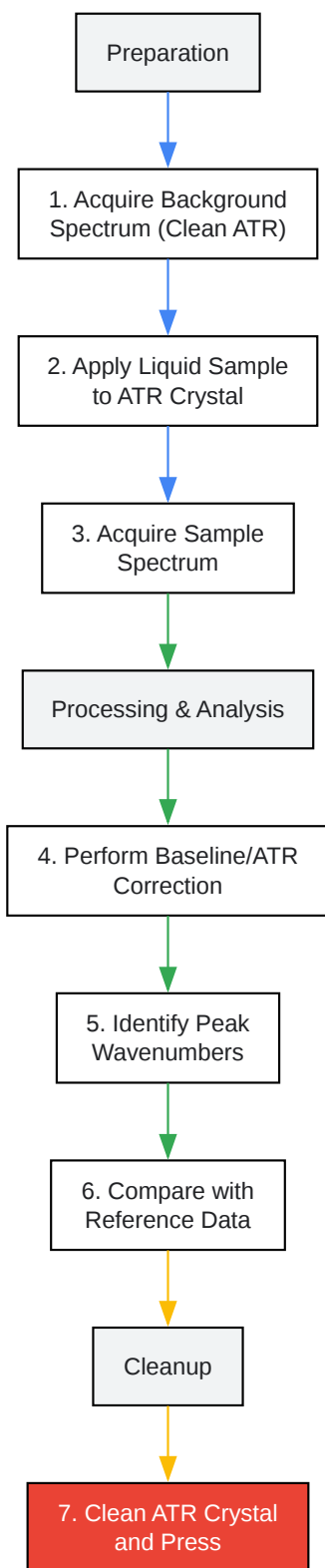


Diagram 2: Experimental Workflow for FTIR-ATR Spectroscopy

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Conclusion

The infrared spectrum of **1,1-dimethoxypropane** is characterized by strong C-H stretching bands in the 2800-3000 cm^{-1} region and a highly diagnostic series of five strong C-O stretching bands between 1020 cm^{-1} and 1200 cm^{-1} . This complex pattern in the fingerprint region is the key identifier for the acetal functional group. By following the detailed experimental protocol using FTIR-ATR spectroscopy, researchers can reliably obtain high-quality spectra for structural verification and purity assessment, ensuring the integrity of this compound in synthetic and developmental workflows.

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References

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- 3. infrared spectrum of 1-methoxypropane $\text{C}_4\text{H}_{10}\text{O}$ $\text{CH}_3\text{OCH}_2\text{CH}_2\text{CH}_3$ prominent wavenumbers cm^{-1} detecting ? functional groups present finger print for identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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